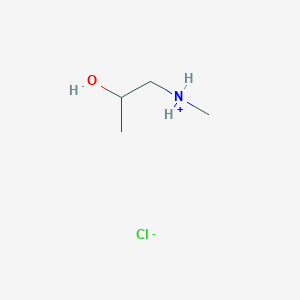

2-Hydroxypropyl(methyl)azanium;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxypropyl(methyl)azanium;chloride is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomedical Applications

Antimicrobial and Antioxidant Properties

One of the most significant applications of HPTMAC is in the development of antimicrobial agents. Studies have shown that derivatives of HPTMAC exhibit enhanced antibacterial and antifungal activities. For example, N-2-hydroxypropyltrimethyl ammonium chitosan (HACC) synthesized from HPTMAC has demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, achieving up to 100% inhibition at specific concentrations (0.1 mg/mL for bacteria and 0.5 mg/mL for fungi) .

Table 1: Antimicrobial Activity of HACC Derivatives

| Compound | Target Organism | Inhibition Rate (%) | Concentration (mg/mL) |

|---|---|---|---|

| HACGM | Staphylococcus aureus | 100 | 0.1 |

| HACGB | Escherichia coli | 100 | 0.1 |

| HACGM | Botrytis cinerea | 100 | 0.5 |

| HACGB | Fusarium oxysporum | 100 | 0.5 |

The antioxidant capacity of HACC derivatives has also been evaluated using DPPH radical scavenging assays, showing promising results in reducing oxidative stress, which is crucial for developing therapeutic agents that combat oxidative damage in biological systems .

Environmental Applications

Water Treatment

HPTMAC has been utilized in water treatment processes due to its ability to flocculate impurities and remove reactive dyes from wastewater. The cationic nature of HPTMAC allows it to interact effectively with negatively charged contaminants, leading to their aggregation and subsequent removal from aqueous solutions .

Table 2: Efficacy of HPTMAC in Water Treatment

| Parameter | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Reactive Dye | 100 | 10 | 90 |

| Heavy Metals (Cu²⁺) | 50 | 5 | 90 |

Material Science Applications

Anticorrosive Agents

HPTMAC compounds have been explored as anticorrosive additives in lubricants and coatings due to their ability to form protective layers on metal surfaces. These compounds demonstrate compatibility with ionic liquids, enhancing their performance in various industrial applications .

Table 3: Performance of HPTMAC as an Anticorrosive Additive

| Application Area | Type | Performance Indicator |

|---|---|---|

| Automotive Lubricants | Ionic Liquid | Corrosion Rate Reduction |

| Industrial Machinery | Coating | Enhanced Longevity |

Case Studies

Case Study: Antimicrobial Packaging

A recent study investigated the use of HACC derived from HPTMAC in developing antimicrobial food packaging materials. The results indicated that incorporating HACC into packaging films significantly reduced microbial growth on food products, extending shelf life and ensuring food safety .

Case Study: Biocompatible Drug Delivery Systems

Research has also focused on using HPTMAC derivatives as carriers for drug delivery systems. Their biocompatibility and ability to encapsulate therapeutic agents make them suitable for delivering vaccines and drugs effectively while minimizing side effects .

Propiedades

IUPAC Name |

2-hydroxypropyl(methyl)azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIVCXIMBKXNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[NH2+]C)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.